molecular formula C21H27Br2F6N3O6 B12389162 Ianthelliformisamine B (diTFA)

Ianthelliformisamine B (diTFA)

Cat. No.: B12389162
M. Wt: 691.3 g/mol
InChI Key: FKIKCFCKBQMKRB-TXOOBNKBSA-N
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Description

Ianthelliformisamine B (diTFA) is a bromotyrosine-derived antibacterial agent isolated from the marine sponge Suberea ianthelliformis. This compound has shown significant potential in combating resistant Gram-negative bacteria, making it a valuable candidate for further research and development in the field of antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ianthelliformisamine B (diTFA) can be synthesized through a straightforward process involving the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine, followed by Boc-deprotection with trifluoroacetic acid . The key steps in this synthesis include:

    Condensation Reaction: The reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and Boc-protected polyamine.

    Boc-Deprotection: Removal of the Boc protecting group using trifluoroacetic acid.

Industrial Production Methods

The high chemical yield (ranging from 27% to 91%) suggests that the compound can be produced efficiently on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Ianthelliformisamine B (diTFA) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the bromotyrosine moiety.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.

Major Products Formed

The major products formed from these reactions include various derivatives of Ianthelliformisamine B (diTFA) with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ianthelliformisamine B (diTFA) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ianthelliformisamine B (diTFA) involves the inhibition of bacterial growth by interfering with the bacterial cell membrane and efflux pump systems. The compound has been shown to depolarize the bacterial membrane and inhibit ATP efflux, leading to bacterial cell death . Additionally, it works synergistically with antibiotics like ciprofloxacin to enhance their antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Ianthelliformisamine A: Another bromotyrosine-derived compound with similar antibacterial properties.

    Ianthelliformisamine C: A related compound with distinct biological activities.

    Spermatinamine: A polyamine compound with antibacterial properties.

    Pistillarin: Another bromotyrosine-derived compound with antibacterial activity.

Uniqueness

Ianthelliformisamine B (diTFA) stands out due to its high efficacy against resistant Gram-negative bacteria and its ability to enhance the activity of existing antibiotics. Its unique mechanism of action, involving membrane depolarization and efflux pump inhibition, sets it apart from other similar compounds .

Properties

Molecular Formula

C21H27Br2F6N3O6

Molecular Weight

691.3 g/mol

IUPAC Name

(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;;

InChI Key

FKIKCFCKBQMKRB-TXOOBNKBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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